![molecular formula C7H8O4 B12954806 3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B12954806.png)
3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid is a unique organic compound characterized by its bicyclic structure. This compound is part of the bicyclo[1.1.0]butane family, which is known for its strained ring system. The presence of both methoxycarbonyl and carboxylic acid functional groups makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a [1.1.0] cycloaddition reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the bicyclo[1.1.0]butane core.
Introduction of functional groups: The methoxycarbonyl and carboxylic acid groups are introduced through esterification and oxidation reactions, respectively. Common reagents for these steps include methanol and oxidizing agents like potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form more complex derivatives.
Reduction: The methoxycarbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted bicyclo[1.1.0]butane derivatives.
Scientific Research Applications
3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds with biological molecules, while the methoxycarbonyl group can participate in esterification reactions. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Similar in structure but with an additional carbon atom in the bicyclic core.
Bicyclo[1.1.0]butane-1-carboxylic acid, 3-phenyl-, methyl ester: Contains a phenyl group instead of a methoxycarbonyl group.
Uniqueness
3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid is unique due to its specific bicyclic structure and the presence of both methoxycarbonyl and carboxylic acid groups. This combination of features makes it a versatile compound for various chemical reactions and applications.
Properties
Molecular Formula |
C7H8O4 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
3-methoxycarbonylbicyclo[1.1.0]butane-1-carboxylic acid |
InChI |
InChI=1S/C7H8O4/c1-11-5(10)7-2-6(7,3-7)4(8)9/h2-3H2,1H3,(H,8,9) |
InChI Key |
ODRSGOFZSQOHCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC1(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


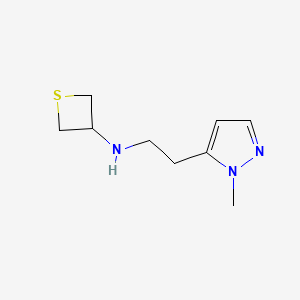
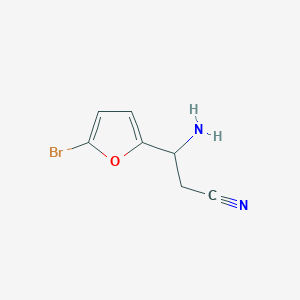
![5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12954728.png)
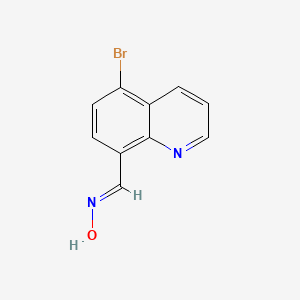


![6-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12954756.png)
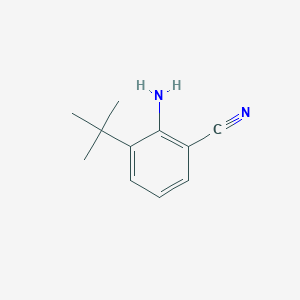
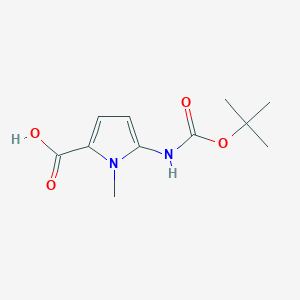
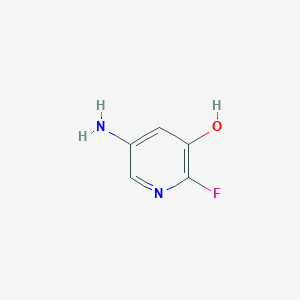
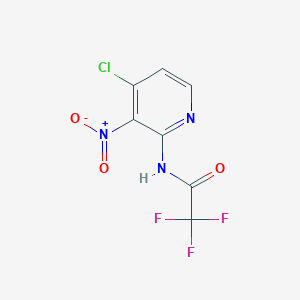


![(4R,5R,6S)-6-(Methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5-carboxylic acid](/img/structure/B12954789.png)
